N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946257-17-6
VCID: VC8328363
InChI: InChI=1S/C22H22N4O3/c1-3-6-21-24-25-22(29-21)19-13-15-7-4-5-8-18(15)26(19)14-20(27)23-16-9-11-17(28-2)12-10-16/h4-5,7-13H,3,6,14H2,1-2H3,(H,23,27)
SMILES: CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol

N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

CAS No.: 946257-17-6

Cat. No.: VC8328363

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide - 946257-17-6

Specification

CAS No. 946257-17-6
Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Standard InChI InChI=1S/C22H22N4O3/c1-3-6-21-24-25-22(29-21)19-13-15-7-4-5-8-18(15)26(19)14-20(27)23-16-9-11-17(28-2)12-10-16/h4-5,7-13H,3,6,14H2,1-2H3,(H,23,27)
Standard InChI Key PSSBQLUGBARHES-UHFFFAOYSA-N
SMILES CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC
Canonical SMILES CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC

Introduction

N-(4-Methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides and incorporates a 1,3,4-oxadiazole moiety. Compounds containing oxadiazole rings have gained significant attention due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. This compound's structure integrates several functional groups that contribute to its potential biological activity.

Structural Features

The molecular structure of N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide includes:

  • Methoxy group on the phenyl ring: Enhances lipophilicity and potentially improves membrane permeability.

  • Oxadiazole ring: Known for its bioisosteric properties, often used in drug design to replace carboxylic acids or amides.

  • Indole moiety: A pharmacophore present in many biologically active molecules.

The combination of these features suggests that the compound may exhibit significant biological activity.

Synthesis

The synthesis of this compound likely involves multistep reactions:

  • Formation of the oxadiazole ring: Typically achieved through cyclization of hydrazides with carboxylic acids or their derivatives.

  • Indole functionalization: Indoles are often functionalized at the nitrogen atom using acetamides or related reagents.

  • Final coupling reaction: The methoxyphenyl group is introduced via nucleophilic substitution or amidation.

Although specific details for this compound's synthesis are unavailable in the provided sources, similar methodologies have been reported for structurally related compounds.

Potential Applications

N-(4-Methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide may be explored for the following applications:

4.1 Pharmacological Activities
Compounds with oxadiazole and indole scaffolds have demonstrated:

  • Antimicrobial activity: Effective against bacterial and fungal strains.

  • Anticancer potential: Through mechanisms such as DNA interaction or enzyme inhibition.

  • Anti-inflammatory effects: By inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

4.2 Drug Development
The structural features suggest it could serve as a lead compound for designing drugs targeting specific enzymes or receptors.

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Proton (^1H) and Carbon (^13C) NMR provide detailed information about the chemical environment within the molecule.

  • Mass Spectrometry (MS)

    • Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretching).

  • X-ray Crystallography

    • Provides precise three-dimensional structural information.

Research Findings on Related Compounds

Several studies highlight the significance of oxadiazole derivatives:

  • Anticancer Activity: Oxadiazoles have shown efficacy in inducing apoptosis in cancer cells through DNA damage mechanisms .

  • Anti-inflammatory Potential: Molecular docking studies suggest strong binding affinities to enzymes like LOX .

  • Drug-Like Properties: ADMET analyses indicate favorable pharmacokinetics and low toxicity profiles for similar compounds .

Data Table

PropertyDescription
Molecular FormulaC20_{20}H21_{21}N3_{3}O3_{3}
Molecular Weight~351 g/mol
Functional GroupsMethoxyphenyl, Oxadiazole, Indole
Predicted Pharmacological UsesAntimicrobial, Anticancer, Anti-inflammatory
Analytical TechniquesNMR, MS, IR, X-ray Crystallography

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